(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
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Overview
Description
(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that includes cyano, ethoxyphenyl, fluorophenoxy, and pyrido[1,2-a]pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-ethoxyphenylamine and 4-fluorophenol, which are then subjected to various condensation and cyclization reactions under controlled conditions. Common reagents used in these reactions include acetonitrile, ethyl acetate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or other biological processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various organic syntheses.
Vorasidenib: A compound with a similar pyrido[1,2-a]pyrimidinyl structure, used in cancer research.
Uniqueness
(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is unique due to its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler compounds
Properties
Molecular Formula |
C27H21FN4O4 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C27H21FN4O4/c1-3-35-21-12-8-20(9-13-21)30-25(33)18(16-29)15-23-26(36-22-10-6-19(28)7-11-22)31-24-17(2)5-4-14-32(24)27(23)34/h4-15H,3H2,1-2H3,(H,30,33)/b18-15+ |
InChI Key |
CSHYTXJJOGWMIA-OBGWFSINSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=C(C=C4)F)/C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=C(C=C4)F)C#N |
Origin of Product |
United States |
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